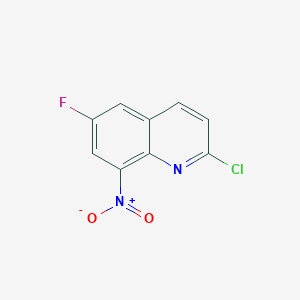
2-Chloro-6-fluoro-8-nitroquinoline
Overview
Description
2-Chloro-6-fluoro-8-nitroquinoline is a useful research compound. Its molecular formula is C9H4ClFN2O2 and its molecular weight is 226.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
are a class of organic compounds with a heterocyclic aromatic ring structure. They are widespread in nature and have been used traditionally in various medicinal applications . For example, quinine, a quinoline alkaloid, has long been used as an antimalarial drug . Many synthetic quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities .
The introduction of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of the compounds and provide some unique properties . Fluorinated quinolines have been used as a basic structure for the development of synthetic antimalarial drugs .
The synthesis of fluorinated quinolines often involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to the functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been discussed .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-fluoro-8-nitroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as an enzyme inhibitor, particularly targeting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription . By inhibiting these enzymes, this compound disrupts bacterial cell division and growth, making it an effective antibacterial agent . Additionally, it interacts with other biomolecules, such as nucleic acids and proteins, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, it inhibits DNA synthesis, leading to cell death . In mammalian cells, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby influencing cell proliferation and survival . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active site of bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme . Additionally, this compound can inhibit other enzymes involved in cellular processes, such as kinases and proteases, through similar binding interactions . These inhibitory effects result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of efflux pumps and other resistance mechanisms . These changes can affect the compound’s efficacy and cellular function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antibacterial activity without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its antibacterial activity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, through oxidation and reduction reactions . These metabolic processes can produce active or inactive metabolites, which can influence the compound’s overall activity and toxicity . Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes . For example, it can inhibit enzymes involved in nucleotide synthesis, leading to reduced nucleotide levels and impaired DNA synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can localize to various cellular compartments, such as the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects . For example, its localization to the nucleus allows it to interact with DNA and nuclear proteins, influencing gene expression and DNA replication . Similarly, its presence in the mitochondria can affect mitochondrial function and energy metabolism .
Properties
IUPAC Name |
2-chloro-6-fluoro-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-8-2-1-5-3-6(11)4-7(13(14)15)9(5)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFXHLZULBLODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)
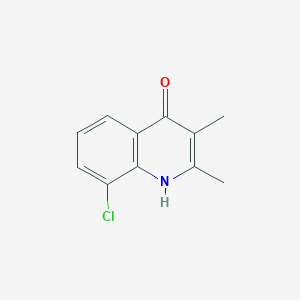
![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)
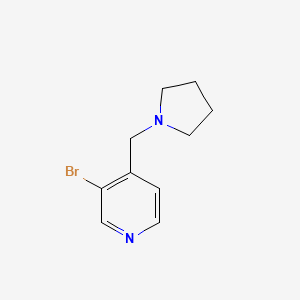
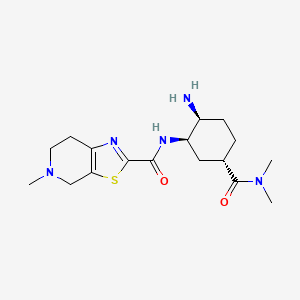
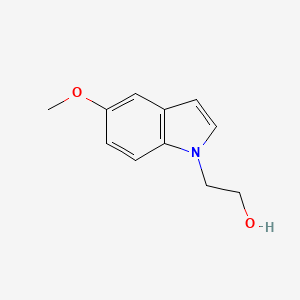
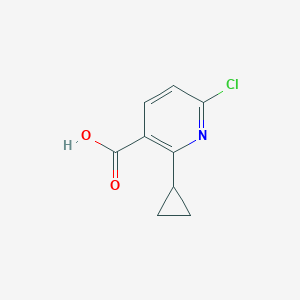
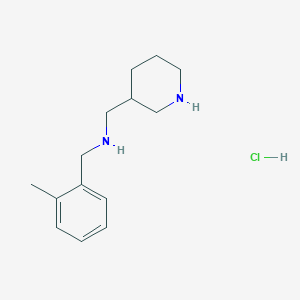
![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)
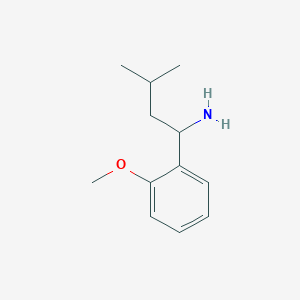
![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B1457310.png)
![5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1457312.png)
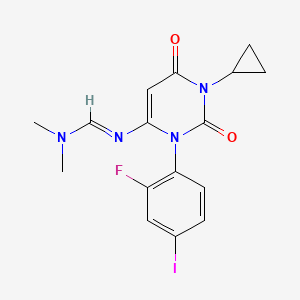
![Methyl thieno[3,2-D]pyrimidine-4-carboxylate](/img/structure/B1457314.png)
